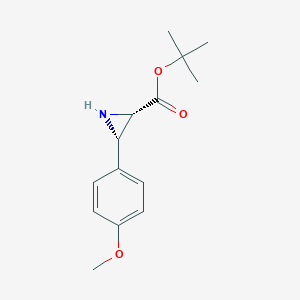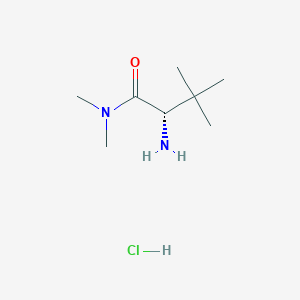
2-Bromo-4-formylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-formylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1289006-46-7. It has a molecular weight of 264.1 and is typically stored at room temperature. The compound is usually in powder form .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-formylbenzene-1-sulfonamide is C7H6BrNO3S . The InChI Code and InChI Key, which provide specific details about its molecular structure, are typically provided by the manufacturer .Physical And Chemical Properties Analysis
2-Bromo-4-formylbenzene-1-sulfonamide is a powder at room temperature . More specific physical and chemical properties such as density, melting point, boiling point, and solubility would typically be provided by the manufacturer .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Sulfonamide-derived compounds, including those related to 2-Bromo-4-formylbenzene-1-sulfonamide, have been synthesized and characterized for various applications. For instance, Chohan and Shad (2011) synthesized new ligands derived from sulfonamide and their transition metal complexes, which were evaluated for antibacterial, antifungal, and cytotoxic activity, demonstrating moderate to significant activity against various strains (Chohan & Shad, 2011). This indicates the potential of sulfonamide derivatives, like 2-Bromo-4-formylbenzene-1-sulfonamide, in developing new antimicrobial agents.
Analytical Applications
Sulfonamides have been employed in analytical chemistry for the detection and determination of environmental contaminants. Zhou and Fang (2015) developed a method for determining sulfonamides in water samples using micro-solid phase extraction combined with high-performance liquid chromatography, showcasing the role of sulfonamide compounds in environmental monitoring (Zhou & Fang, 2015).
Organic Synthesis
Sulfonamide compounds are also utilized in organic synthesis. Ghorbani‐Vaghei and Akbari-Dadamahaleh (2009) used Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as an efficient reagent for the synthesis of quinolines, demonstrating the versatility of sulfonamide derivatives in facilitating organic reactions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Mechanistic Studies
Research into the mechanisms of reactions involving sulfonamide derivatives provides insights into their chemical behavior. Fan et al. (2007) investigated the formation of 5-amino-2-formylbenzene sulfonic acid during the reduction of dinitrostilbene-2,2′-disulfonic acid, shedding light on the reaction pathways and environmental implications of sulfonamide transformations (Fan et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-bromo-4-formylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEIYEFKUZXKKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289006-46-7 |
Source


|
| Record name | 2-bromo-4-formylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)







